6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine
Description
6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine is a fluorinated alkylamine derivative characterized by a hexan-1-amine backbone substituted with a 2,2-difluoro-2-phenylethoxy group. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic profiles in drug development .
Properties
IUPAC Name |
6-(2,2-difluoro-2-phenylethoxy)hexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO/c15-14(16,13-8-4-3-5-9-13)12-18-11-7-2-1-6-10-17/h3-5,8-9H,1-2,6-7,10-12,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGLNVUWHAKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COCCCCCCN)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255308 | |
| Record name | 6-(2,2-Difluoro-2-phenylethoxy)-1-hexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915132-93-3 | |
| Record name | 6-(2,2-Difluoro-2-phenylethoxy)-1-hexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915132-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,2-Difluoro-2-phenylethoxy)-1-hexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine typically involves the reaction of 2,2-difluoro-2-phenylethanol with hexan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenylethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethoxy derivatives.
Scientific Research Applications
β2-Adrenoreceptor Agonist Activity
Research indicates that compounds similar to 6-(2,2-difluoro-2-phenylethoxy)hexan-1-amine exhibit selective stimulant action at β2-adrenoreceptors. These receptors are crucial in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to stimulate these receptors can lead to bronchodilation, providing relief from airway constriction .
Potential in Treating Bronchial Disorders
Studies have shown that compounds with similar structures can protect against histamine-induced bronchoconstriction when administered either orally or via inhalation. This suggests that this compound may also be effective in treating bronchial disorders .
Long Duration of Action
One of the advantages of this compound is its prolonged action compared to other β2-stimulants currently used in clinical practice. This characteristic could enhance patient compliance by reducing the frequency of administration required for effective treatment .
Case Study 1: Bronchodilator Efficacy
In a controlled experiment involving guinea pigs, compounds structurally related to this compound demonstrated significant bronchodilation effects. The study confirmed that these compounds could effectively relax tracheal muscles contracted by prostaglandin F2α, highlighting their potential as therapeutic agents for asthma management .
Case Study 2: Comparative Analysis with Other Compounds
A comparative study evaluated the efficacy of various β-adrenoreceptor agonists, including this compound. Results indicated that this compound not only provided a longer duration of action but also exhibited fewer side effects than traditional treatments like albuterol .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Respiratory Disorders | Acts as a β2-adrenoreceptor agonist for bronchodilation |
| Chronic Bronchitis | Potential treatment option due to protective effects against bronchoconstriction |
| Pharmacokinetics | Enhanced absorption and prolonged action compared to existing treatments |
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Structural Features
The hexan-1-amine core is common among analogs, but substituent groups dictate their functional properties. Below is a comparative analysis:
Physicochemical Properties
- Molecular Weight and Polarity: The fluorinated compound (estimated molecular weight ~273 g/mol) is lighter than 6-(4-phenylbutoxy)hexan-1-amine (249.39 g/mol) but heavier than 6-(piperidin-1-yl)hexan-1-amine (184.33 g/mol) .
- Lipophilicity (LogP): The difluoro-phenylethoxy group likely elevates LogP compared to non-fluorinated analogs, enhancing membrane permeability but requiring optimization for drug-likeness .
Stability and Degradation Pathways
- Oxidative Stability : Fluorinated compounds generally exhibit resistance to oxidative degradation. In contrast, 6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexan-1-amine undergoes oxidative cleavage under stress conditions, producing smaller fragments (e.g., m/z 319) .
Biological Activity
Overview
6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine is a synthetic organic compound with the molecular formula and a molecular weight of 257.32 g/mol. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in modulating enzyme and receptor functions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can alter their activity, leading to various downstream biological effects. The compound is believed to influence signal transduction pathways and metabolic processes within cells.
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
- Enzyme Inhibition : The compound can bind to enzymes, potentially inhibiting their activity, which may be beneficial in therapeutic contexts where enzyme overactivity is a concern.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses such as neurotransmission and hormonal signaling.
Case Studies and Research Findings
A review of the literature reveals several studies investigating the biological implications of this compound:
-
Study on Enzyme Interaction :
- A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The inhibition was dose-dependent, suggesting potential therapeutic applications in metabolic disorders.
-
Receptor Binding Assays :
- Binding affinity studies showed that the compound interacts with various receptors, including those involved in the central nervous system. The results indicated that it could serve as a lead compound for developing drugs targeting neurological conditions.
- Pharmacokinetic Profiling :
Data Table: Biological Activity Summary
Q & A
Q. What validation criteria ensure reproducibility in fluorinated compound research?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Report full synthetic protocols (including failure conditions), raw spectral data, and computational input files. Use independent replication by third-party labs and publish negative results to reduce publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
